N-(4-Metoxifenil)-2-metil-acrilamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

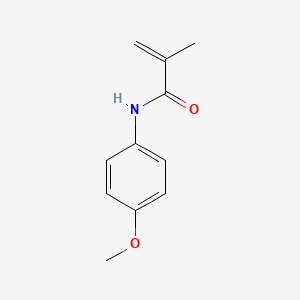

N-(4-Methoxy-phenyl)-2-methyl-acrylamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 2-methyl-acrylamide moiety

Aplicaciones Científicas De Investigación

N-(4-Methoxy-phenyl)-2-methyl-acrylamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of polymers and advanced materials with unique properties.

Mecanismo De Acción

Target of Action

N-(4-Methoxy-phenyl)-2-methyl-acrylamide, also known as N-(4-Methoxyphenyl)methacrylamide, has been identified as a potential inhibitor of EGFR and VEGFR-2 . These proteins are key targets in the treatment of triple-negative breast cancer (TNBC), a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors .

Mode of Action

The compound interacts with its targets, EGFR and VEGFR-2, through a process that involves molecular docking . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was better understood through molecular dynamic simulation of the complex .

Biochemical Pathways

The compound’s interaction with EGFR and VEGFR-2 affects the biochemical pathways associated with TNBC progression

Pharmacokinetics

The pharmacokinetic properties of N-(4-Methoxy-phenyl)-2-methyl-acrylamide were evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

The compound has shown strong electronic characteristics and varying levels of affinity for the target proteins . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex and the MOLg-EGFR complex .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-phenyl)-2-methyl-acrylamide typically involves the reaction of 4-methoxyaniline with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

4-Methoxyaniline+2-Methylacryloyl chloride→N-(4-Methoxy-phenyl)-2-methyl-acrylamide

Industrial Production Methods: On an industrial scale, the production of N-(4-Methoxy-phenyl)-2-methyl-acrylamide can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.

Types of Reactions:

Oxidation: N-(4-Methoxy-phenyl)-2-methyl-acrylamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines and alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives and other substituted phenyl compounds.

Comparación Con Compuestos Similares

- N-(4-Methoxyphenyl)acetamide

- N-(4-Methoxyphenyl)propionamide

- N-(4-Methoxyphenyl)butyramide

Comparison: N-(4-Methoxy-phenyl)-2-methyl-acrylamide is unique due to the presence of the 2-methyl-acrylamide moiety, which imparts distinct reactivity and biological activity compared to its analogs. The methoxy group further enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.

Actividad Biológica

N-(4-Methoxy-phenyl)-2-methyl-acrylamide, also known as N-(4-Methoxyphenyl)methacrylamide, is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article reviews its biological activities, particularly focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

N-(4-Methoxy-phenyl)-2-methyl-acrylamide is characterized by its methoxy substitution on the phenyl ring, which enhances its biological activity. The compound has been investigated for its ability to inhibit key signaling pathways involved in cancer progression, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) .

Molecular Docking Studies

Molecular docking studies have shown that N-(4-Methoxy-phenyl)-2-methyl-acrylamide interacts effectively with EGFR and VEGFR-2, leading to inhibition of their kinase activities. This inhibition results in decreased phosphorylation of downstream signaling proteins such as AKT and ERK1/2, which are crucial for cell proliferation and survival . The binding affinity of the compound for these targets suggests a strong potential for therapeutic application in cancer treatment.

Anticancer Properties

The anticancer activity of N-(4-Methoxy-phenyl)-2-methyl-acrylamide has been demonstrated through various in vitro studies. For instance, it was found to inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and NCI-H1975 (lung cancer) with IC50 values in the low nanomolar range . The compound also induced apoptosis in these cells, as evidenced by increased caspase-3 activity and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.0 | Induction of apoptosis, G2/M arrest |

| NCI-H1975 | 33 | Inhibition of EGFR phosphorylation |

| MCF-7 | 2.61 | Selective toxicity to tumor cells |

Antimicrobial Activity

In addition to its anticancer properties, N-(4-Methoxy-phenyl)-2-methyl-acrylamide has shown potential antimicrobial activity. Research indicates that this compound may possess broad-spectrum antibacterial effects, although specific mechanisms remain less explored compared to its anticancer properties . Further studies are needed to elucidate its efficacy against various microbial strains.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies utilizing structural bioinformatics methods have suggested favorable absorption and distribution characteristics for N-(4-Methoxy-phenyl)-2-methyl-acrylamide. The compound exhibits good drug-likeness properties, making it a candidate for further development . Moreover, preliminary safety assessments indicate that it has a relatively low cytotoxicity towards normal cells compared to tumor cells, highlighting its potential for selective therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the versatility of acrylamide derivatives like N-(4-Methoxy-phenyl)-2-methyl-acrylamide in cancer therapy. For instance:

- A study demonstrated that compounds similar to N-(4-Methoxy-phenyl)-2-methyl-acrylamide could effectively inhibit microtubule assembly at concentrations around 20 μM, suggesting a role in disrupting mitotic processes in cancer cells .

- Another investigation into structural analogs revealed that modifications could enhance selectivity for tumor cells while minimizing effects on normal cells, paving the way for optimized anticancer agents based on this scaffold .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-methylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRGQTZHFWTGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363083 |

Source

|

| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7274-71-7 |

Source

|

| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.